

Quantitative Selectivity Profile

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Compound of Interest

Compound Name: VU0359595

Cat. No.: B15561931

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VU0359595 emerged from a diversity-oriented synthesis program designed to create isoform-selective PLD inhibitors based on the halopemide scaffold.^[1] The result is a compound with a profound preference for PLD1 over its closely related isoform, PLD2. This high degree of selectivity is crucial for dissecting the distinct physiological and pathological functions of PLD1.

The inhibitory potency of **VU0359595** has been quantified using both biochemical assays with purified enzymes and cell-based functional assays. The data consistently demonstrates a significant therapeutic window for selective PLD1 inhibition.

Table 1: Inhibitory Potency and Selectivity of **VU0359595**

Target	Assay Type	IC ₅₀ Value	Selectivity (PLD2/PLD1)	Reference
PLD1	Biochemical	3.7 nM	>1700-fold	^[2]

| PLD2 | Biochemical | 6.4 μM | - ^[2] |

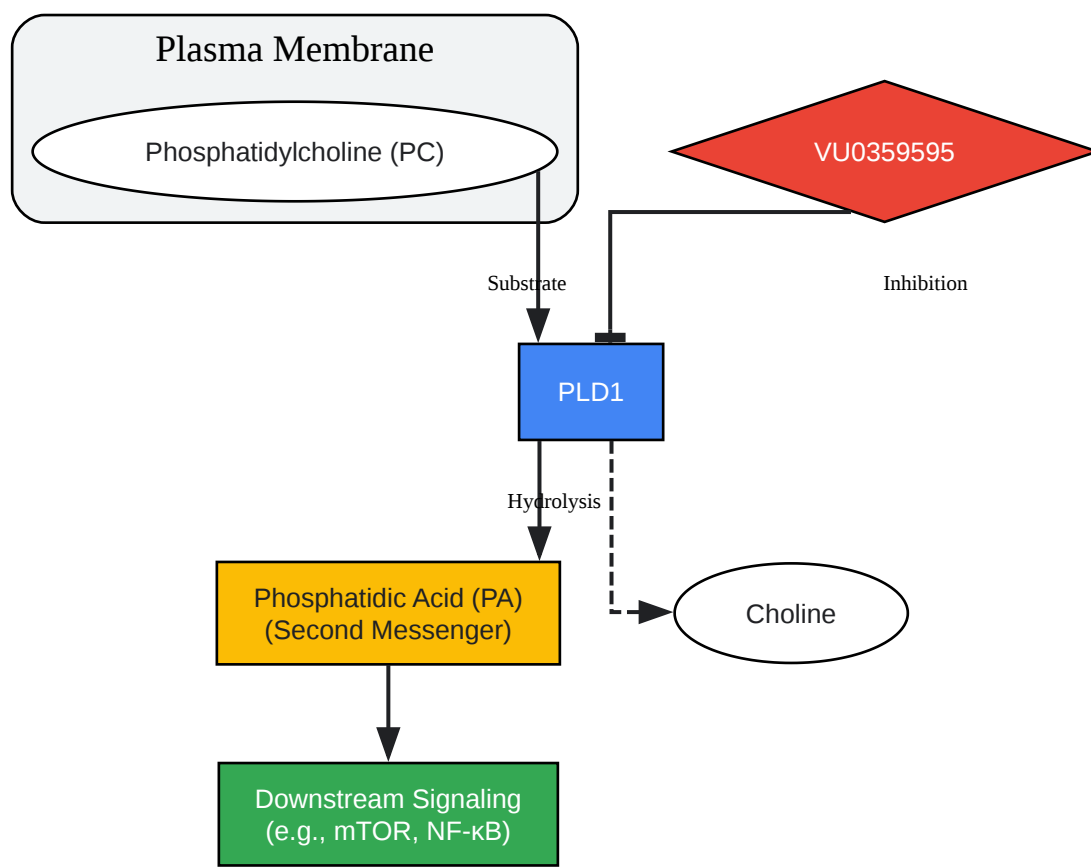
Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

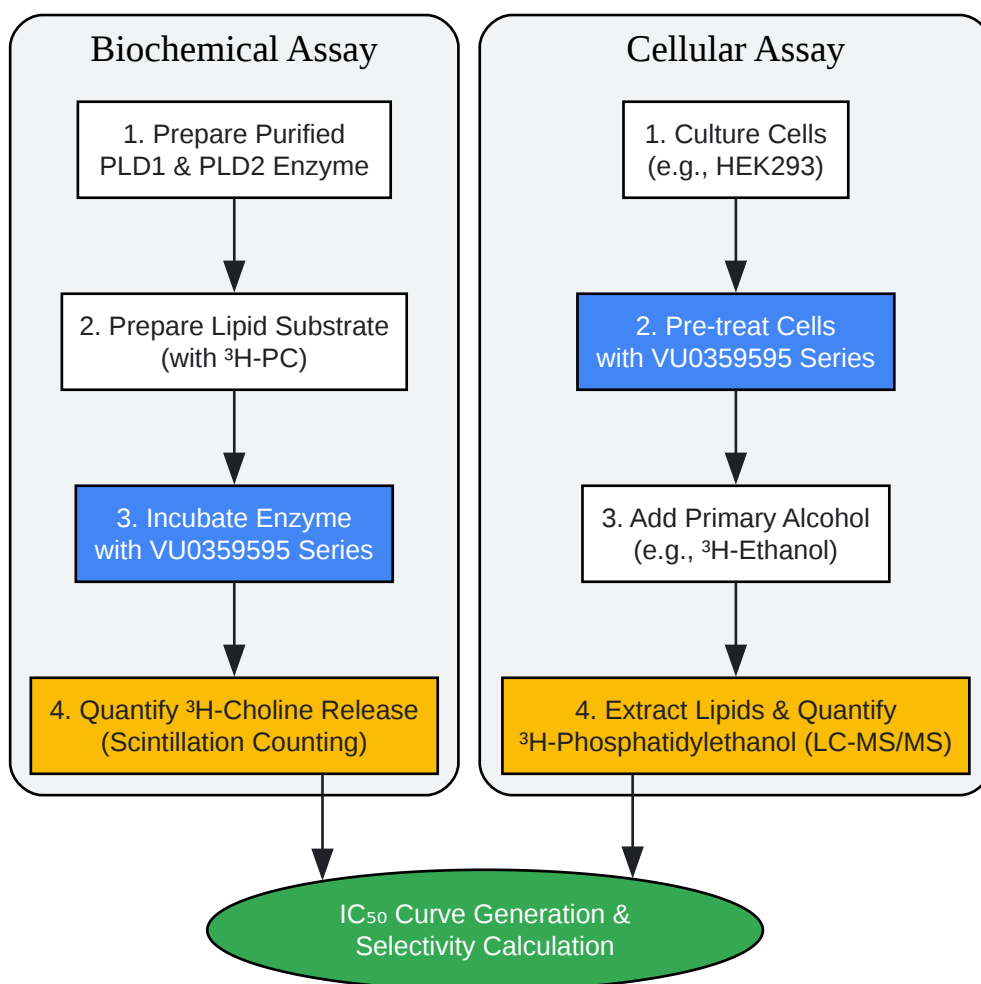
Core Signaling Pathway

Phospholipase D enzymes are critical signaling hubs that catalyze the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline.^[1] PA is a key signaling molecule

that can be further metabolized and is known to regulate a multitude of cellular processes, including membrane trafficking, cytoskeletal dynamics, cell proliferation, and survival.[1][3]

VU0359595 exerts its effect by directly inhibiting the catalytic activity of PLD1, thereby reducing the production of PA.





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